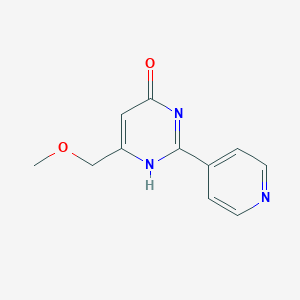
6-(methoxymethyl)-2-pyridin-4-yl-1H-pyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the identifier “6-(methoxymethyl)-2-pyridin-4-yl-1H-pyrimidin-4-one” is known as methyl nitrite. Methyl nitrite is an organic compound with the chemical formula CH₃NO₂. It is a simple ester of nitrous acid and methanol. Methyl nitrite is a colorless gas that is used in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl nitrite can be synthesized through the reaction of methanol with nitrous acid. The reaction is typically carried out under controlled conditions to ensure the safe handling of the reactants and products. The general reaction is as follows:
CH3OH+HNO2→CH3ONO+H2O
Industrial Production Methods
In industrial settings, methyl nitrite is produced by the reaction of methanol with sodium nitrite and sulfuric acid. The reaction is carried out in a controlled environment to ensure the safety and purity of the product. The reaction can be represented as:
CH3OH+NaNO2+H2SO4→CH3ONO+NaHSO4+H2O
Analyse Des Réactions Chimiques
Types of Reactions
Methyl nitrite undergoes various chemical reactions, including:
Oxidation: Methyl nitrite can be oxidized to form formaldehyde and nitrogen dioxide.
Reduction: It can be reduced to form methanol and ammonia.
Substitution: Methyl nitrite can undergo substitution reactions with nucleophiles to form different esters and other organic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formaldehyde and nitrogen dioxide.
Reduction: Methanol and ammonia.
Substitution: Various esters and organic compounds depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl nitrite has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.
Biology: Studied for its effects on biological systems and its potential use in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and its role in drug development.
Industry: Used in the production of various chemicals and as an intermediate in industrial processes.
Mécanisme D'action
Methyl nitrite exerts its effects through the release of nitric oxide (NO), a potent signaling molecule. Nitric oxide is involved in various physiological processes, including vasodilation, neurotransmission, and immune response. The release of nitric oxide from methyl nitrite occurs through the decomposition of the compound under physiological conditions.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl nitrite: Similar to methyl nitrite but with an ethyl group instead of a methyl group.
Isopropyl nitrite: Contains an isopropyl group instead of a methyl group.
Butyl nitrite: Contains a butyl group instead of a methyl group.
Uniqueness
Methyl nitrite is unique due to its simple structure and its ability to release nitric oxide efficiently. Its small size and high reactivity make it a valuable compound in various chemical and industrial applications.
Propriétés
IUPAC Name |
6-(methoxymethyl)-2-pyridin-4-yl-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-16-7-9-6-10(15)14-11(13-9)8-2-4-12-5-3-8/h2-6H,7H2,1H3,(H,13,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFUHUEMGFBALDC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=O)N=C(N1)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCC1=CC(=O)N=C(N1)C2=CC=NC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














